(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Overview
Description
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex organic compound characterized by its unique stereochemistry and deuterium labeling
Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl-16,16,17,17,18,18,18-d7)tetracos-15-enamide, also known as C24:1-Ceramide-d7, is the sphingolipid metabolic pathway . This compound plays a crucial role in the regulation of various biological activities, including cell apoptosis, cell differentiation, smooth muscle cell proliferation, and inhibition of the mitochondrial respiratory chain .
Mode of Action
C24:1-Ceramide-d7 interacts with its targets by integrating into the cellular membrane and influencing the biophysical properties of the membrane . This interaction leads to changes in cell signaling pathways, which can result in various cellular responses, including cell death .
Biochemical Pathways
C24:1-Ceramide-d7 affects the sphingolipid metabolic pathway . This pathway is responsible for the synthesis and degradation of sphingolipids, a class of lipids that play key roles in cellular processes such as signal transduction and apoptosis . The compound’s action on this pathway can lead to changes in the levels of various sphingolipids, which can have downstream effects on cell function and survival .
Pharmacokinetics
It is known that the compound can be monitored in human plasma, suggesting that it is absorbed and distributed in the body . The impact of these properties on the bioavailability of C24:1-Ceramide-d7 is currently unknown and may be a topic for future research.
Result of Action
The molecular and cellular effects of C24:1-Ceramide-d7’s action are diverse, given its role in regulating various biological activities. One of the key effects is the induction of cell death . This is particularly relevant in the context of diseases such as cancer, where the regulation of cell death is a critical factor .
Action Environment
The action, efficacy, and stability of C24:1-Ceramide-d7 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the lipid composition of the cellular membrane, which can vary depending on the cell type and environmental conditions . Furthermore, the stability of C24:1-Ceramide-d7 may be affected by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
C24:1-Ceramide-d7 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the induction of β-cell apoptosis by multiple mechanisms such as activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress and inhibition of Akt .
Cellular Effects
C24:1-Ceramide-d7 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to be at elevated levels in Parkinson’s disease patients . In vitro studies showed that primary bone-derived mesenchymal stem cells readily endocytose serum EVs, and serum EVs loaded with C24:1 ceramide can induce BMSC senescence .
Molecular Mechanism
The molecular mechanism of action of C24:1-Ceramide-d7 involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ceramide synthases (CerS) mediate the acylation of sphinganine to dihydroceramide, which is subsequently reduced to ceramide, the key intermediate of sphingolipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C24:1-Ceramide-d7 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of C24:1-Ceramide-d7 vary with different dosages in animal models. For instance, inhibition of CERS1 in aged mice blunts myogenesis and deteriorates aged skeletal muscle mass and function, which is associated with the occurrence of morphological features typical of inflammation and fibrosis .
Metabolic Pathways
C24:1-Ceramide-d7 is involved in several metabolic pathways, including interactions with enzymes or cofactors. It is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .
Transport and Distribution
C24:1-Ceramide-d7 is transported and distributed within cells and tissues. It is a component of extracellular vesicles (EVs), which can transport proteins, lipids and mRNAs between cells, delivering these molecules to target cells via endocytosis and membrane fusion .
Subcellular Localization
As a lipid molecule, it is likely to be found in cellular membranes where it plays a role in signal transduction and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide typically involves multiple steps, including the preparation of the deuterated precursor and subsequent coupling reactions. The key steps include:
Preparation of Deuterated Precursors: The deuterium atoms are introduced using deuterated reagents or solvents during the synthesis of the precursor molecules.
Coupling Reactions: The deuterated precursor is then coupled with other reactants under specific conditions to form the final compound. Common reagents used in these reactions include catalysts like palladium or nickel complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is used as a model compound to study stereochemistry and reaction mechanisms. Its unique structure allows researchers to investigate the effects of deuterium labeling on chemical reactions.
Biology
In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium atoms serve as tracers, enabling researchers to track the compound’s metabolic fate in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may offer advantages in drug development, such as improved stability and reduced metabolic degradation.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide: Similar structure but without deuterium labeling.
(E)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide: Similar structure with different stereochemistry.
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexacos-15-enamide: Similar structure with a different chain length.
Uniqueness
The uniqueness of (Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide lies in its deuterium labeling and specific stereochemistry. These features provide distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.
Properties
IUPAC Name |
(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-PVDQZAGSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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